N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)acetamide
Description
N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)acetamide is a chemical compound with the molecular formula C12H10ClN3O2. It is known for its unique structure, which includes a chloro-substituted phenyl ring and a pyrimidinyloxy group.
Properties
IUPAC Name |
N-(3-chloro-4-pyrimidin-2-yloxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c1-8(17)16-9-3-4-11(10(13)7-9)18-12-14-5-2-6-15-12/h2-7H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCNKTIXENOSPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC2=NC=CC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201239125 | |
| Record name | N-[3-Chloro-4-(2-pyrimidinyloxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201239125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338413-15-3 | |
| Record name | N-[3-Chloro-4-(2-pyrimidinyloxy)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338413-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-Chloro-4-(2-pyrimidinyloxy)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201239125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)acetamide typically involves the reaction of 3-chloro-4-hydroxyaniline with 2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted phenylacetamides.
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced forms with altered oxidation states.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may inhibit certain enzymes or interfere with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-4-(2-pyridinylmethoxy)phenyl)-2-cyanoacetamide
- N-(3-Chloro-4-(2-pyridinylmethoxy)phenyl)-2-cyanoacetamide
- N-(3-Chloro-4-(2-pyridinylmethoxy)phenyl)-2-cyanoacetamide
Uniqueness
N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)acetamide stands out due to its unique pyrimidinyloxy group, which imparts distinct chemical and biological properties.
Biological Activity
N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)acetamide is a chemical compound notable for its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H10ClN3O2
- Molecular Weight : 251.68 g/mol
- CAS Number : 338413-15-3
The compound features a chloro-substituted phenyl ring and a pyrimidinyloxy group, which enhances its interaction with biological targets, making it a candidate for various therapeutic applications.
Biological Activity Overview
This compound has been investigated for several biological activities:
- Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). Its effectiveness varies with the structural modifications of the phenyl ring .
- Anticancer Potential : Preliminary research indicates that this compound may inhibit cancer cell proliferation, although detailed studies are still required to elucidate its mechanism of action in cancer therapy.
The mechanism of action involves the compound's ability to bind to specific enzymes or receptors, modulating their activity. The pyrimidinyloxy moiety plays a crucial role in enhancing binding affinity and specificity to biological targets. This interaction can lead to inhibition of enzymatic activity or interference with cellular signaling pathways, which is particularly relevant in both antimicrobial and anticancer contexts.
Antimicrobial Activity
A study focused on N-(substituted phenyl)-2-chloroacetamides, including this compound, demonstrated:
- Testing Against Pathogens : The compound was tested against Escherichia coli, Staphylococcus aureus, and Candida albicans. Results indicated effective inhibition against Gram-positive strains while showing reduced efficacy against Gram-negative bacteria .
- Structure-Activity Relationship (SAR) : The study highlighted that the position and type of substituents on the phenyl ring significantly influenced the antimicrobial potency. Compounds with halogenated substituents showed enhanced lipophilicity, facilitating better membrane penetration .
Anticancer Research
In cancer biology studies:
- Cell Proliferation Inhibition : this compound was found to inhibit the proliferation of certain cancer cell lines in vitro. The exact pathways affected remain under investigation but suggest potential as an anticancer agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| N-(3-Chloro-4-(2-pyridinylmethoxy)phenyl)-2-cyanoacetamide | Structure | Antimicrobial | Similar structure but different substituents affect activity |
| N-(4-Chlorophenyl)-2-chloroacetamide | Structure | Antimicrobial | Effective against MRSA; high lipophilicity |
The unique pyrimidinyloxy group in this compound distinguishes it from other similar compounds, providing distinct chemical and biological properties that warrant further investigation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
